
2-(2,4-dichlorophenoxy)-N-(2-phenoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(2-phenoxyphenyl)acetamide, commonly known as DPAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields of study, including cancer research, neurobiology, and pharmacology.
作用机制
The mechanism of action of DPAA is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. DPAA has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. The inhibition of HDAC by DPAA has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DPAA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and have neuroprotective effects. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
The advantages of using DPAA in lab experiments include its relative ease of synthesis, its low toxicity, and its potential for use in a variety of fields of study. However, there are also some limitations to the use of DPAA in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, more research is needed to determine the optimal dosage and administration of DPAA in various experimental settings.
未来方向
There are a number of future directions for research on DPAA. One area of research could be the development of more potent and selective inhibitors of COX-2 and HDAC. Another area of research could be the development of DPAA analogs with improved pharmacokinetic properties. Additionally, more research is needed to fully understand the mechanism of action of DPAA and its effects on various cell types and tissues. Overall, DPAA has shown promising results in various fields of study, and further research is needed to fully explore its potential as a therapeutic agent.
合成方法
DPAA is a synthetic compound that can be synthesized by the reaction of 2,4-dichlorophenol and 2-phenoxyaniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. The synthesis of DPAA is a relatively simple and efficient process that can be carried out in a laboratory setting.
科学研究应用
DPAA has been extensively studied for its potential use in scientific research. It has shown promising results in various fields of study, including cancer research, neurobiology, and pharmacology. DPAA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DPAA has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
属性
分子式 |
C20H15Cl2NO3 |
|---|---|
分子量 |
388.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C20H15Cl2NO3/c21-14-10-11-18(16(22)12-14)25-13-20(24)23-17-8-4-5-9-19(17)26-15-6-2-1-3-7-15/h1-12H,13H2,(H,23,24) |
InChI 键 |
GJOSAFOCDBVXTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



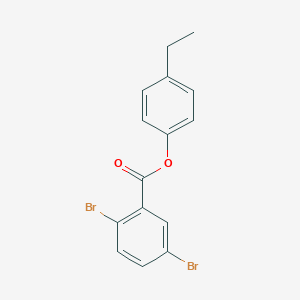


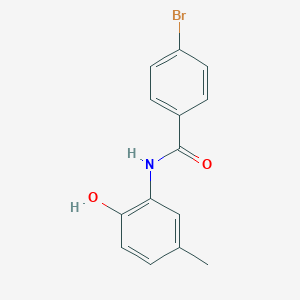
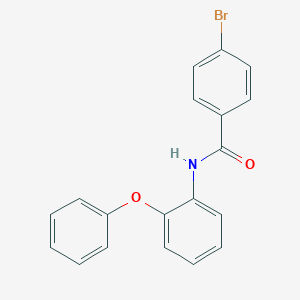
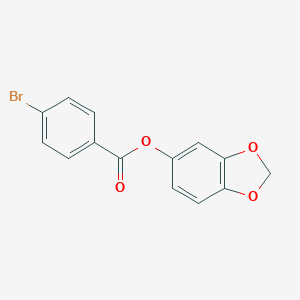
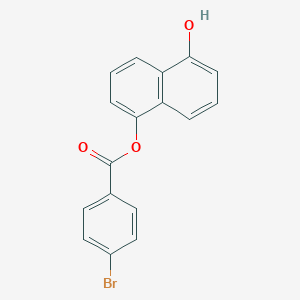

![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate](/img/structure/B290598.png)

![5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate](/img/structure/B290601.png)

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)